Morpholin-2-ol hydrochloride
Overview
Description
Morpholin-2-ol hydrochloride, also known as 2-morpholinol hydrochloride, is an organic compound with the chemical formula C4H9NO2.HCl. It appears as a white crystalline solid and is soluble in water and some organic solvents such as methanol and alcohols . This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
Morpholin-2-ol hydrochloride, also known as Morpholine, is a heterocyclic organic compound .
Mode of Action
Morpholine is a base, and when treated with hydrochloric acid, it generates the salt morpholinium chloride
Biochemical Pathways
One study suggests that morpholine derivatives can inhibit the 5-lipoxygenase and cyclooxygenase pathways, which are involved in inflammation and fever
Action Environment
It’s known that this compound should be stored in a dry room at normal temperature . This suggests that temperature and humidity could potentially affect the stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholin-2-ol hydrochloride can be synthesized through the following steps:
Reaction of Morpholine with Hydrochloric Acid: Morpholine is reacted with hydrochloric acid to form morpholine hydrochloride.
Formation of Morpholin-2-ol: The morpholine hydrochloride is then dissolved in water or an organic solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction environment.
Purification: The product is purified through recrystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Morpholin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholin-2-one.
Reduction: Reduction reactions can convert it back to morpholine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Morpholin-2-one.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholin-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.
Comparison with Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the hydroxyl group.
Morpholin-2-one: An oxidized form of morpholin-2-ol.
N-methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: Morpholin-2-ol hydrochloride is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows it to participate in specific reactions and interactions that are not possible with other morpholine derivatives .
Properties
IUPAC Name |
morpholin-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-4-3-5-1-2-7-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTZPYZTYZBPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508902 | |
Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79323-24-3 | |
Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholin-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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